molecular formula C21H18O3 B3505884 {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone

{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone

Cat. No.: B3505884
M. Wt: 318.4 g/mol
InChI Key: IOKHXSSZVIMWHU-UHFFFAOYSA-N
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Description

{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both methoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone typically involves the reaction of 2-methoxyphenol with benzyl chloride in the presence of a base to form 2-methoxyphenylmethyl ether. This intermediate is then reacted with benzoyl chloride under Friedel-Crafts acylation conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or alkanes.

    Substitution: The major products depend on the nucleophile used but can include ethers or amines.

Scientific Research Applications

{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    {4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone: Similar structure but with a pyrazole ring.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronic ester group.

    (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar but with a hydroxy group instead of a methoxy group.

Uniqueness

{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[(2-methoxyphenoxy)methyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-19-9-5-6-10-20(19)24-15-16-11-13-18(14-12-16)21(22)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKHXSSZVIMWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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